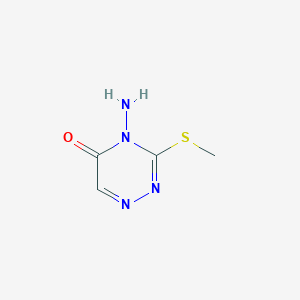

1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- is a chemical compound with the molecular formula C7H12N4OS . It is also known by various synonyms, including 4-amino-3-methylsulfanyl-6-propan-2-yl-1,2,4-triazin-5-one and BAY-88410 . This compound belongs to the class of triazine derivatives .

Molecular Structure Analysis

The molecular structure of this compound consists of a triazine ring with an amino group (NH2) and a methylthio group (CH3S) attached. The isopropyl group (C3H7) is also present, contributing to its overall configuration. The compound’s IUPAC name is 4-amino-3-methylsulfanyl-6-propan-2-yl-1,2,4-triazin-5-one .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antimicrobial Applications

The compound and its derivatives have shown significant antimicrobial properties . They can be used in the development of new antimicrobial agents.

Antifungal Applications

The compound has been found to have antifungal properties . This makes it a potential candidate for the development of new antifungal drugs.

Anticancer Applications

The compound has shown anticancer properties . It can be used in the development of new anticancer drugs.

Anticonvulsant Applications

The compound has demonstrated anticonvulsant properties . This suggests its potential use in the development of anticonvulsant drugs.

Antiviral Applications

The compound has shown antiviral properties . It can be used in the development of new antiviral drugs.

Anti-inflammatory Applications

The compound has demonstrated anti-inflammatory properties . This suggests its potential use in the development of anti-inflammatory drugs.

Anti-HIV Applications

The compound has shown anti-HIV properties . It can be used in the development of new anti-HIV drugs.

Anti-mycobacterial Applications

The compound has demonstrated anti-mycobacterial properties . This suggests its potential use in the development of anti-mycobacterial drugs.

Mechanism of Action

Target of Action

Triazole derivatives, which this compound is a part of, have been found to possess diverse applications in the field of medicine and industry .

Mode of Action

Some triazole derivatives have been found to exhibit selective phosphodiesterase iv inhibition combined with an intracellular increase in camp .

Biochemical Pathways

The increase in intracellular camp mentioned above suggests that it may affect pathways involving camp .

Pharmacokinetics

It’s worth noting that a related compound, metamitron, is described as having low polarity and being hydrophobic in nature .

Result of Action

Related triazole derivatives have been found to have potential therapeutic applications in treating various diseases, including allergic diseases, asthma, chronic bronchitis, atopic dermatitis, psoriasis, and other skin diseases, inflammatory diseases, autoimmune diseases, osteoporosis, transplant rejection reactions, cachexia, tumor growth or tumor metastases, sepsis, memory disorders, atherosclerosis, and aids .

Action Environment

It’s worth noting that related compounds, such as metribuzin, are classified as environmental contaminants , suggesting that they can persist in the environment and potentially be influenced by environmental conditions.

properties

IUPAC Name |

4-amino-3-methylsulfanyl-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c1-10-4-7-6-2-3(9)8(4)5/h2H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVWZBWCELTNGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=CC(=O)N1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502767 |

Source

|

| Record name | 4-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62036-62-8 |

Source

|

| Record name | 4-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.